molecular formula C13H13N3O3S B11371333 N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-3-nitrobenzamide

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-3-nitrobenzamide

Cat. No.: B11371333
M. Wt: 291.33 g/mol
InChI Key: VCFZMEFBRSLJNN-UHFFFAOYSA-N
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Description

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-3-nitrobenzamide is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-3-nitrobenzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Attachment of the Nitrobenzamide Group: The nitrobenzamide group can be introduced through a coupling reaction between the thiazole derivative and a nitrobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The thiazole ring can undergo nucleophilic substitution reactions at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron powder and hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-3-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.

    Biology: It can be used to study the biological pathways and mechanisms involving thiazole derivatives.

    Industry: It can be used in the synthesis of other bioactive molecules and as a building block for more complex chemical entities.

Mechanism of Action

The mechanism of action of N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating them. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug containing a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole ring.

Uniqueness

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-3-nitrobenzamide is unique due to its specific substitution pattern on the thiazole ring and the presence of a nitrobenzamide group. This unique structure may confer distinct biological activities and properties compared to other thiazole derivatives.

Properties

Molecular Formula

C13H13N3O3S

Molecular Weight

291.33 g/mol

IUPAC Name

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-3-nitrobenzamide

InChI

InChI=1S/C13H13N3O3S/c1-9-15-11(8-20-9)5-6-14-13(17)10-3-2-4-12(7-10)16(18)19/h2-4,7-8H,5-6H2,1H3,(H,14,17)

InChI Key

VCFZMEFBRSLJNN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CCNC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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